An In-Depth Technical Guide to 2-(Phenethyloxy)-5-(trifluoromethyl)aniline (CAS 946773-10-0)
An In-Depth Technical Guide to 2-(Phenethyloxy)-5-(trifluoromethyl)aniline (CAS 946773-10-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline, CAS 946773-10-0, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document consolidates all publicly available data on its chemical and physical properties, offers a logical framework for its synthesis and potential reactivity, and explores its putative applications, particularly in the context of drug discovery. The guide is structured to deliver not just data, but also expert insights into the rationale behind potential experimental designs and the interpretation of results, adhering to the highest standards of scientific integrity.
Introduction and Molecular Overview
2-(Phenethyloxy)-5-(trifluoromethyl)aniline is a substituted aniline derivative characterized by two key structural features that impart distinct chemical properties: a phenethyloxy group at the 2-position and a trifluoromethyl group at the 5-position of the aniline ring.
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The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group is a cornerstone of modern medicinal chemistry. Its incorporation into a molecular scaffold can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The -CF₃ group often enhances membrane permeability and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
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The Phenethyloxy Moiety (-O-CH₂-CH₂-Ph): This flexible ether linkage introduces a non-polar aromatic region to the molecule. This group can participate in hydrophobic and π-stacking interactions within a protein binding pocket, potentially increasing target affinity and selectivity. The ether bond also provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.
The strategic placement of these functional groups on the aniline core creates a versatile chemical intermediate. The primary amine (-NH₂) serves as a crucial synthetic handle for a wide array of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. This makes 2-(Phenethyloxy)-5-(trifluoromethyl)aniline a valuable building block for the synthesis of more complex molecular architectures.
Physicochemical and Predicted Properties
While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, we can compile its fundamental identifiers and predicted properties based on computational models and data from chemical suppliers.
Table 1: Core Properties of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline
| Property | Value | Source |
| CAS Number | 946773-10-0 | Chemical Supplier Databases |
| Molecular Formula | C₁₅H₁₄F₃NO | Chemical Supplier Databases |
| Molecular Weight | 281.27 g/mol | Chemical Supplier Databases |
| Predicted Boiling Point | 385.1 ± 42.0 °C | Computational Prediction[1] |
| Predicted Density | 1.242 ± 0.06 g/cm³ | Computational Prediction[1] |
| Predicted pKa | 3.51 ± 0.10 | Computational Prediction[1] |
Note: Predicted values should be used as estimations and must be confirmed by experimental data.
Synthesis and Reaction Chemistry
Proposed Synthetic Workflow
A plausible synthetic route would involve the coupling of a suitably activated trifluoromethylaniline derivative with a phenethyl alcohol derivative.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(Phenethyloxy)-5-(trifluoromethyl)nitrobenzene
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Reagents & Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add phenethyl alcohol (1.1 equivalents) and anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise. Causality: The strong base deprotonates the alcohol to form the more nucleophilic alkoxide.
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Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
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SₙAr Reaction: Add a solution of 2-fluoro-5-(trifluoromethyl)nitrobenzene (1.0 equivalent) in DMF dropwise to the reaction mixture. Causality: The electron-withdrawing nitro and trifluoromethyl groups activate the aromatic ring towards nucleophilic attack by the phenethoxide, displacing the fluoride leaving group.
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Reaction Monitoring: Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up & Purification: Cool the reaction to room temperature, quench carefully with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 2-(Phenethyloxy)-5-(trifluoromethyl)aniline
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Reagents & Setup: Dissolve the intermediate, 2-(phenethyloxy)-5-(trifluoromethyl)nitrobenzene (1.0 equivalent), in ethanol or ethyl acetate in a flask suitable for hydrogenation.
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Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).
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Reduction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Causality: The palladium catalyst facilitates the catalytic hydrogenation of the nitro group to a primary amine.
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Reaction Monitoring: Monitor the reaction by TLC.
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Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the target compound, which can be further purified by recrystallization or column chromatography if necessary.
Potential Applications in Drug Discovery and Materials Science
While specific biological activities for 2-(Phenethyloxy)-5-(trifluoromethyl)aniline have not been documented, its structure is emblematic of scaffolds found in various research programs.
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Kinase Inhibitors: The aniline nitrogen can serve as a key hydrogen bond donor, a common feature in ATP-competitive kinase inhibitors. The phenethyloxy and trifluoromethyl groups can be tailored to occupy hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibitors for oncology or inflammatory diseases.
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GPCR Ligands: The aromatic and amine features are also common in ligands for G-protein coupled receptors, which are targets for a vast range of therapeutic areas, including neuroscience, metabolic disorders, and cardiovascular disease.
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Agrochemicals: Trifluoromethylaniline derivatives are widely used in the synthesis of herbicides and pesticides. The unique combination of lipophilicity and electronic properties of this compound could be explored for developing new agrochemical agents.
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Materials Science: Fluorinated aromatic compounds are precursors to specialty polymers and materials with enhanced thermal stability, chemical resistance, and unique surface properties.
Caption: Relationship between molecular features and applications.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) for 2-(Phenethyloxy)-5-(trifluoromethyl)aniline is available. However, based on the known hazards of analogous trifluoromethylanilines, the following precautions are strongly recommended:
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Hazard Codes: Likely to be classified as an irritant (Xi).
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Health Hazards: Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible substances.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-(Phenethyloxy)-5-(trifluoromethyl)aniline is a chemical intermediate with significant untapped potential. Its value lies in the strategic combination of a reactive aniline handle with functional groups known to impart favorable properties in bioactive molecules. While the current body of public knowledge on this specific compound is limited, the logical synthetic pathways and potential applications outlined in this guide provide a solid foundation for researchers. Future work should focus on the experimental validation of its synthesis, full characterization using modern analytical techniques (NMR, MS, IR, X-ray crystallography), and screening in relevant biological assays to uncover its potential as a lead structure in drug discovery or as a precursor in materials science.
